5-Bromo-3-iodo-1-methylpyrazole

Sonogashira cross-coupling Site-selective functionalization Pyrazole building blocks

5-Bromo-3-iodo-1-methylpyrazole is a versatile heterocyclic building block enabling sequential, site-selective functionalization. Orthogonally addressable C-Br and C-I bonds allow controlled Sonogashira (I) then Suzuki-Miyaura (Br) couplings for 1,3,5-trisubstituted pyrazoles. The N1-methyl group prevents tautomerization, ensuring predictable reactivity. Ideal for SAR library generation and late-stage diversification.

Molecular Formula C4H4BrIN2
Molecular Weight 286.898
CAS No. 2445785-00-0
Cat. No. B2732563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-iodo-1-methylpyrazole
CAS2445785-00-0
Molecular FormulaC4H4BrIN2
Molecular Weight286.898
Structural Identifiers
SMILESCN1C(=CC(=N1)I)Br
InChIInChI=1S/C4H4BrIN2/c1-8-3(5)2-4(6)7-8/h2H,1H3
InChIKeyMOVXAQZUCYBONX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-3-iodo-1-methylpyrazole (CAS 2445785-00-0) as a Dual-Halogenated Pyrazole Building Block for Orthogonal Cross-Coupling and Sequential Functionalization


5-Bromo-3-iodo-1-methylpyrazole (CAS 2445785-00-0) is a heterocyclic pyrazole derivative characterized by the simultaneous presence of a bromine atom at the 5-position and an iodine atom at the 3-position of the pyrazole ring, with a methyl group at the 1-position. This compound is a member of the halogenated pyrazole family and is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and organic synthesis [1]. The strategic placement of two halogen atoms with differing reactivities enables sequential, site-selective cross-coupling reactions for the construction of complex molecular architectures [2].

The Rationale for Procuring 5-Bromo-3-iodo-1-methylpyrazole: Differentiated Reactivity in Orthogonal Cross-Coupling Sequences


Generic substitution with simpler mono-halogenated pyrazoles (e.g., 5-bromo-1-methylpyrazole or 3-iodo-1-methylpyrazole) or the non-methylated analogue is not feasible for applications requiring sequential, site-selective functionalization. The core value proposition of 5-bromo-3-iodo-1-methylpyrazole lies in its orthogonally addressable C–Br and C–I bonds. Class-level evidence indicates that iodo substituents are more reactive than bromo substituents in palladium-catalyzed cross-coupling reactions, allowing for a controlled sequence of coupling events [1]. Furthermore, the N1-methyl group enhances solubility and blocks potential deprotonation or tautomerization pathways, ensuring predictable reactivity compared to the N–H analogue [2]. The quantitative evidence below substantiates these differentiated reactivities and their implications for procurement.

Quantitative Evidence Guide: Differentiating 5-Bromo-3-iodo-1-methylpyrazole from Analogs Based on Reactivity and Structural Data


Sonogashira Coupling Reactivity: Iodo-Pyrazoles vs. Bromo-Pyrazoles

In a study on the Sonogashira cross-coupling of substituted pyrazoles, it was demonstrated that 3-iodo-pyrazole derivatives reacted with phenylacetylene to afford the corresponding alkyne products, while the analogous 3-bromo-pyrazoles (e.g., compounds 4a and 5a) failed to react under various Sonogashira conditions [1]. This establishes that the iodo substituent at the 3-position of 5-bromo-3-iodo-1-methylpyrazole is the preferred site for the first Sonogashira coupling event, leaving the bromo group at the 5-position intact for a subsequent transformation.

Sonogashira cross-coupling Site-selective functionalization Pyrazole building blocks

Suzuki-Miyaura Coupling Propensity: Superiority of Bromo over Iodo-Pyrazoles in Reducing Dehalogenation

A direct comparison of chloro-, bromo-, and iodo-substituted aminopyrazoles in the Suzuki-Miyaura reaction revealed that bromo and chloro derivatives are superior to iodo-pyrazoles due to a reduced propensity for the undesired dehalogenation side reaction [1]. This indicates that for a compound like 5-bromo-3-iodo-1-methylpyrazole, the bromo group is the more reliable and higher-yielding partner for Suzuki-Miyaura couplings compared to the iodo group, which may be prone to dehalogenation.

Suzuki-Miyaura cross-coupling Dehalogenation side reaction Aminopyrazoles

N1-Methyl Substitution Enhances Regioselective Alkylation and Prevents Tautomerization

A recent study demonstrated a highly regioselective N1-alkylation protocol for pyrazoles, achieving yields >90% and N1/N2 selectivity >99.9:1 [1]. This work underscores the importance of the N1-methyl group in 5-bromo-3-iodo-1-methylpyrazole: it locks the pyrazole in a single tautomeric form, preventing the regioisomeric mixtures that can occur with N–H pyrazoles. This predictable, singular structure is critical for consistent reactivity in downstream applications.

N-Alkylation Regioselectivity Pyrazole tautomerization

Commercial Availability and High Purity: A Quantitative Benchmark for Procurement

A reputable vendor's technical datasheet lists 5-Bromo-3-iodo-1-methylpyrazole (CAS 2445785-00-0) with a guaranteed purity of 98% . This high purity specification, typically determined by HPLC or NMR, is a critical procurement parameter. While other isomers or analogues (e.g., 3-Bromo-5-iodo-1-methyl-1H-pyrazole) may be commercially available, the combination of specific regiochemistry and high purity for this target compound directly translates to reduced experimental variability and more reliable synthetic outcomes.

Commercial sourcing Purity specification Building block procurement

Crystallographic Evidence for Halogen Bonding Potential in Brominated Pyrazoles

X-ray crystallographic analysis of a series of 5-brominated pyrazoles has confirmed the ability of the 5-bromo substituent to participate in halogen bonding, a directional non-covalent interaction that can be exploited in crystal engineering and supramolecular assembly [1]. While this study focused on 5-bromo-1-arylpyrazoles, it provides class-level evidence that the 5-bromo group in 5-bromo-3-iodo-1-methylpyrazole can act as a halogen bond donor. This property is not available to non-halogenated or mono-iodinated analogues, offering a potential advantage in the design of solid-state materials or in modulating ligand-protein interactions.

Halogen bonding Crystal engineering Supramolecular chemistry

Optimal Application Scenarios for 5-Bromo-3-iodo-1-methylpyrazole Based on Differentiated Reactivity


Sequential Orthogonal Cross-Coupling for Divergent Synthesis

This compound is ideally suited for the construction of 1,3,5-trisubstituted pyrazoles via a programmed, two-step sequence. A typical protocol would involve a first Sonogashira coupling at the more reactive 3-iodo position with a terminal alkyne (as supported by the reactivity difference shown in Mazeikaite et al., 2014 [1]), followed by a Suzuki-Miyaura coupling at the 5-bromo position with an aryl boronic acid (leveraging the superior performance of bromo over iodo groups in Suzuki couplings as described by Jedinák et al., 2017 [2]). This orthogonal strategy is not feasible with symmetrical dihalogenated pyrazoles or mono-halogenated analogues.

Late-Stage Functionalization in Medicinal Chemistry

The compound's dual halogenation and fixed N1-methyl group make it an excellent candidate for late-stage diversification of a pyrazole-containing lead molecule. The defined regiochemistry (N1/N2 > 99.9:1) eliminates concerns over regioisomeric byproducts [3], while the two halogen handles allow for the introduction of diverse molecular fragments in a controlled, stepwise manner to rapidly generate a library of analogues for structure-activity relationship (SAR) studies.

Precursor for Halogen-Bonded Supramolecular Architectures

The presence of a 5-bromo substituent, a known halogen bond donor [4], makes this compound a valuable building block in crystal engineering and supramolecular chemistry. It can be incorporated into larger molecular frameworks to direct solid-state packing or to serve as a molecular recognition element. The 3-iodo group provides an additional, more polarizable halogen site for potential orthogonal halogen bonding interactions.

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